![molecular formula C33H31N5O2 B14787656 N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and an indolizine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route typically includes:
Preparation of 4,6-dimethylpyridin-2-yl piperazine: This involves the reaction of 4,6-dimethylpyridine with piperazine under specific conditions to form the desired intermediate.
Synthesis of the indolizine moiety: The indolizine component is synthesized through a series of reactions involving the formation of the indolizine ring system.
Coupling reactions: The final step involves coupling the prepared intermediates using appropriate reagents and conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research can focus on its interactions with various biological targets and its potential effects on different physiological processes.
Chemical Biology: The compound can be used as a tool to study various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-2-oxoacetamide: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C33H31N5O2 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C33H31N5O2/c1-23-20-24(2)34-30(21-23)37-18-16-36(17-19-37)27-13-11-26(12-14-27)35-33(40)32(39)31-29(25-8-4-3-5-9-25)22-28-10-6-7-15-38(28)31/h3-15,20-22H,16-19H2,1-2H3,(H,35,40) |
Clave InChI |
VUXZPSOVNGVLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(C=C5N4C=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


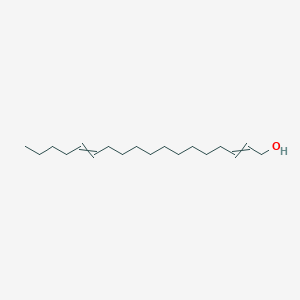
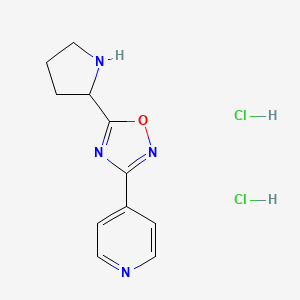

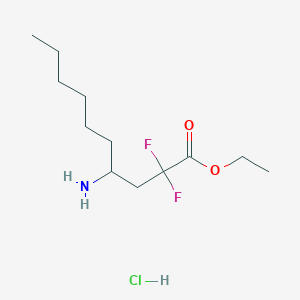


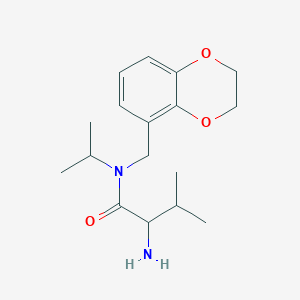
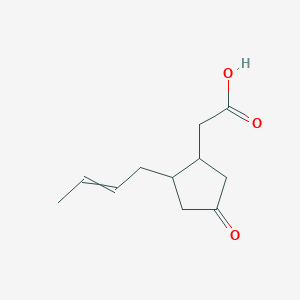
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

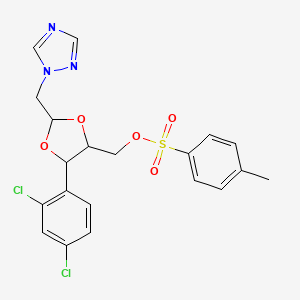
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
